5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE
Overview
Description
5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the naphthalene group: This step involves the coupling of the pyrazole ring with a naphthalene derivative.
Formation of the carboxylic acid group: This can be done through oxidation reactions.
Addition of the 4-fluoro-benzylidene group: This step involves the condensation of the pyrazole derivative with 4-fluoro-benzaldehyde.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anticancer, antiviral, or antifungal activities.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-fluorophenyl)-2-pyrazoline: Another pyrazole derivative with similar structural features.
3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid: A compound with a similar pyrazole core and fluorophenyl group.
Uniqueness
What sets 5-NAPHTHALEN-2-YL-2H-PYRAZOLE-3-CARBOXYLIC ACID (4-FLUORO-BENZYLIDENE)-HYDRAZIDE apart is its unique combination of functional groups, which can confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN4O/c22-18-9-5-14(6-10-18)13-23-26-21(27)20-12-19(24-25-20)17-8-7-15-3-1-2-4-16(15)11-17/h1-13H,(H,24,25)(H,26,27)/b23-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCRQENSDCARLN-YDZHTSKRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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